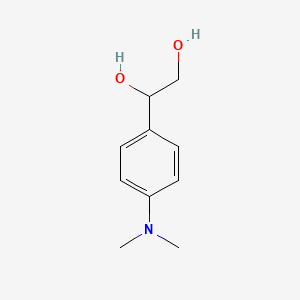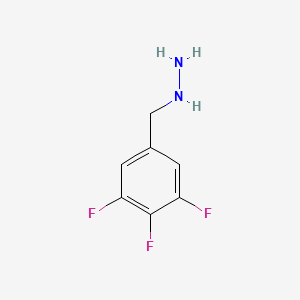
(3,4,5-Trifluorobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-Trifluorobenzyl)hydrazine is an organic compound with the molecular formula C7H7F3N2 It is characterized by the presence of three fluorine atoms attached to a benzyl ring, which is further connected to a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trifluorobenzyl)hydrazine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{F}_3\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_7\text{F}_3\text{N}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: (3,4,5-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(3,4,5-Trifluorobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,4,5-Trifluorobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparación Con Compuestos Similares
- (3,4,5-Trifluorobenzyl)amine
- (3,4,5-Trifluorobenzyl)alcohol
- (3,4,5-Trifluorobenzyl)chloride
Comparison: (3,4,5-Trifluorobenzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to its analogs. For example, (3,4,5-Trifluorobenzyl)amine lacks the hydrazine group, resulting in different chemical behavior and applications. Similarly, (3,4,5-Trifluorobenzyl)alcohol and (3,4,5-Trifluorobenzyl)chloride have different functional groups, leading to variations in their reactivity and uses.
Propiedades
Fórmula molecular |
C7H7F3N2 |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
(3,4,5-trifluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2,12H,3,11H2 |
Clave InChI |
UEILFFYJCJOLDY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)

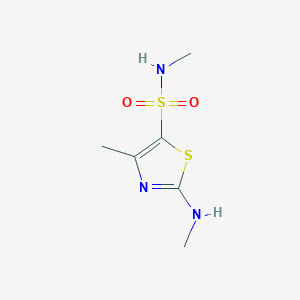
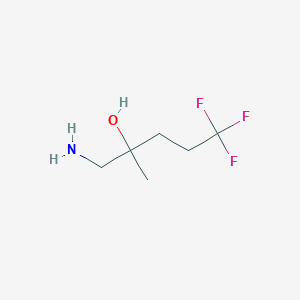
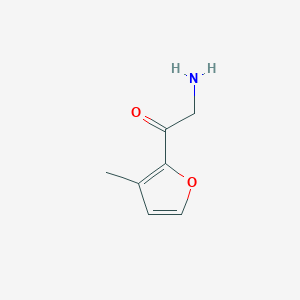

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
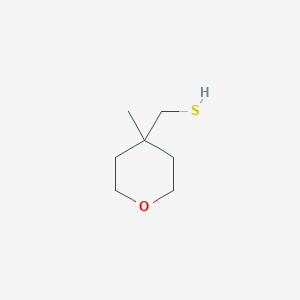
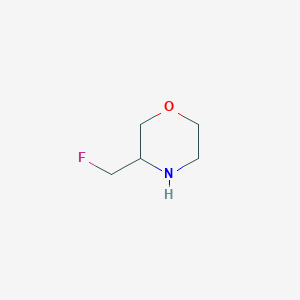
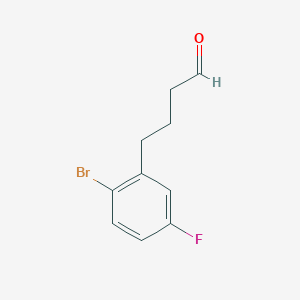
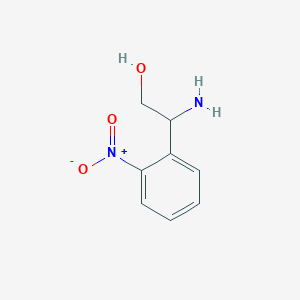
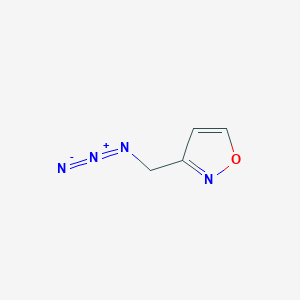
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
